2-(3-Methoxyphenyl)-4H-1-benzopyran
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Overview
Description
2-(3-Methoxyphenyl)-4H-chromene is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. Chromenes are heterocyclic compounds containing a benzopyran ring system. The presence of the methoxy group at the 3-position of the phenyl ring in 2-(3-Methoxyphenyl)-4H-chromene imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4H-chromene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 3-methoxybenzaldehyde with a suitable phenol derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(3-Methoxyphenyl)-4H-chromene may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction conditions and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene or tetrahydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromene derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-4H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and antioxidants for plastics and coatings
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with receptors to influence cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-4H-chromene can be compared with other similar compounds, such as:
Chromenes: Other chromene derivatives with different substituents on the phenyl ring.
Flavonoids: Natural compounds with a similar benzopyran ring system but different functional groups.
Coumarins: Compounds with a benzopyrone structure, known for their anticoagulant and antimicrobial properties
The uniqueness of 2-(3-Methoxyphenyl)-4H-chromene lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenes and related compounds.
Properties
CAS No. |
88348-39-4 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4H-chromene |
InChI |
InChI=1S/C16H14O2/c1-17-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)18-16/h2-8,10-11H,9H2,1H3 |
InChI Key |
IZTGGDFXAVZRRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCC3=CC=CC=C3O2 |
Origin of Product |
United States |
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